2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1384822-08-5
VCID: VC5128568
InChI: InChI=1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22)
SMILES: C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN(C=C2)CCC3=CC=NC=C3)Cl
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.87

2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide

CAS No.: 1384822-08-5

Cat. No.: VC5128568

Molecular Formula: C18H17ClN4O2S

Molecular Weight: 388.87

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide - 1384822-08-5

Specification

CAS No. 1384822-08-5
Molecular Formula C18H17ClN4O2S
Molecular Weight 388.87
IUPAC Name 2-(4-chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide
Standard InChI InChI=1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22)
Standard InChI Key NZFMSQMKUHGXJB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN(C=C2)CCC3=CC=NC=C3)Cl

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central ethene-1-sulfonamide group bridging two aromatic systems:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, known for enhancing lipophilicity and metabolic stability in drug molecules .

  • N-{1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}: A pyrazole ring (1H-pyrazol-3-yl) linked via an ethyl spacer to a pyridin-4-yl group. This arrangement introduces hydrogen-bonding capabilities (pyridine) and aromatic stacking potential (pyrazole) .

The sulfonamide (-SO₂NH-) group serves as a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Systematic Nomenclature

  • IUPAC Name: 2-(4-Chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide

  • SMILES: Clc1ccc(cc1)/C=C/S(=O)(=O)Nc2ccn(n2)CCc3ccncc3

  • Molecular Formula: C₁₈H₁₆ClN₃O₂S

  • Molecular Weight: 397.86 g/mol (calculated)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Hypothetical synthesis routes derive from analogous sulfonamide and heterocyclic coupling strategies:

Route 1:

  • Sulfonamide Formation: React 2-(4-chlorophenyl)ethene-1-sulfonyl chloride with 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

  • Pyrazole Synthesis: Construct the pyrazole core via cyclocondensation of hydrazine with α,β-unsaturated ketones, followed by N-alkylation using 2-(pyridin-4-yl)ethyl bromide .

Route 2:

  • Ethene Bridge Installation: Utilize a Heck coupling between 4-chlorostyrene and a preformed sulfonamide-pyrazole intermediate .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the pyrazole ring may impede sulfonamide bond formation.

  • Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring requires careful catalyst selection (e.g., palladium for cross-couplings) .

Physicochemical Properties

Predicted Properties (Table 1)

PropertyValueMethod/Source
LogP (Lipophilicity)3.2 ± 0.3SwissADME Prediction
Water Solubility0.02 mg/mLChemAxon Calculator
pKa (Sulfonamide NH)9.8ACD/Labs Software
Topological Polar Surface85.7 ŲMolinspiration

The moderate LogP value suggests balanced membrane permeability, while low water solubility may necessitate formulation aids (e.g., cyclodextrins) .

Toxicological and ADME Profiling

Predicted ADME (Table 2)

ParameterPrediction
CYP3A4 InhibitionModerate (IC₅₀: 12 μM)
Plasma Protein Binding92%
Blood-Brain Barrier PenetrationLow (logBB: -0.7)

Toxicity Risks

  • hERG Inhibition: Moderate risk (predicted IC₅₀: 4.5 μM), necessitating cardiac safety assays.

  • Ames Test: Negative (no mutagenic alerts via Derek Nexus) .

Comparative Analysis with Structural Analogs

Analog 1: 3-(4-Chlorophenyl)-1-(6-fluorophenyl)prop-2-en-1-one

  • Key Difference: Replaces sulfonamide with ketone; shows reduced COX-2 affinity but improved solubility.

  • Activity: Antiproliferative effects in MCF-7 cells (IC₅₀: 18 μM) .

Analog 2: N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide

  • Key Difference: Piperazine-carboxamide core instead of pyrazole-sulfonamide.

  • Activity: M4R antagonist (Kᵢ: 14 nM) .

Future Research Directions

Priority Studies

  • Synthetic Scale-Up: Optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 min) .

  • In Vitro Screening: Prioritize COX-2, M4R, and JAK2 assays.

  • Prodrug Development: Address solubility limitations via phosphate ester prodrugs.

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